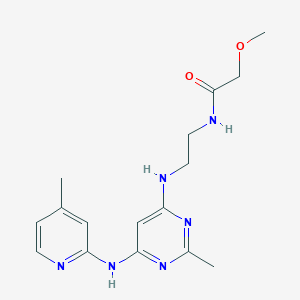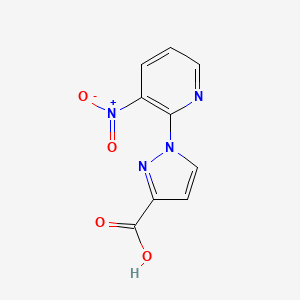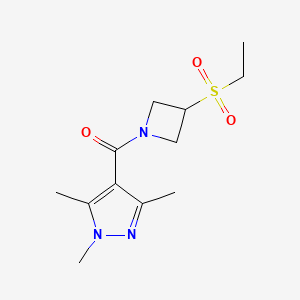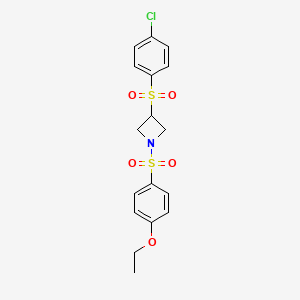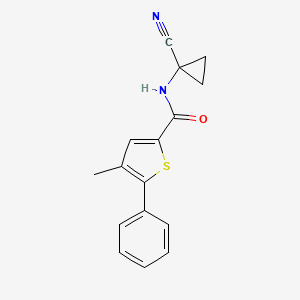
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide (CPMPTC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CPMPTC belongs to the class of cyclopropyl-containing compounds, which have been shown to exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has been studied for its potential applications in drug discovery and development. In particular, this compound has been shown to exhibit inhibitory activity against a range of enzymes, including proteases, kinases, and phosphodiesterases. These enzymes are known to play important roles in various disease states, including cancer, inflammation, and viral infections. Therefore, this compound has the potential to be developed into a therapeutic agent for the treatment of these diseases.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The specific enzymes targeted by this compound and the exact binding mode of this compound to these enzymes are still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell lines and animal models. These effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to exhibit antiviral activity against several viruses, including HIV-1 and HCV. However, the exact mechanisms by which this compound exerts these effects are still being investigated.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound exhibits a broad range of biological activities, making it a useful tool for investigating the roles of various enzymes in disease states. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation. Additionally, further investigation of the specific enzymes targeted by this compound and the exact binding mode of this compound to these enzymes could provide valuable insights into the mechanisms of enzyme activity and potential targets for drug development. Finally, the development of more efficient synthesis methods for this compound could facilitate the production of larger quantities of the compound for use in research and drug development.
Synthesis Methods
The synthesis of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide involves a multi-step process that starts with the reaction of 1-cyanocyclopropane with 4-methyl-5-phenylthiophene-2-carboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine to yield this compound. The overall yield of this synthesis method is reported to be around 50%.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-9-13(15(19)18-16(10-17)7-8-16)20-14(11)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLXKWLNIFOBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2(CC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

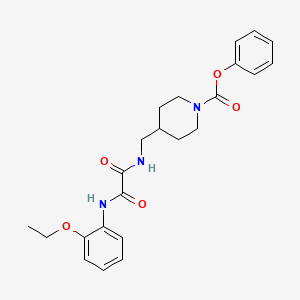
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2529723.png)
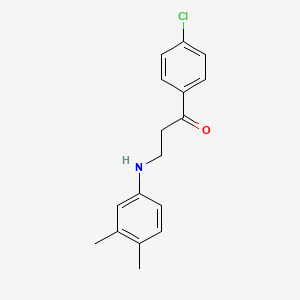
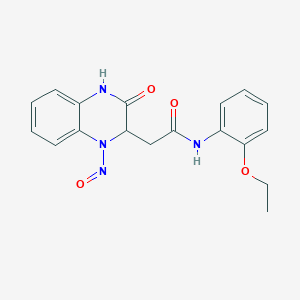
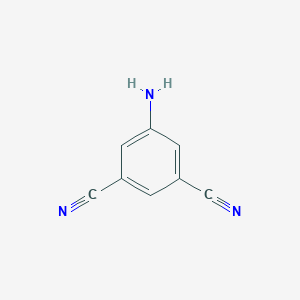
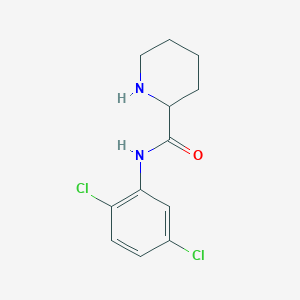
![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)
![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)

